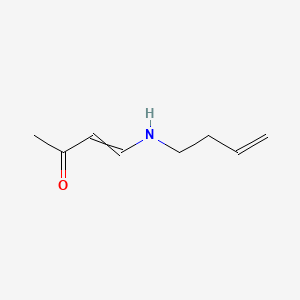
4-(But-3-enylamino)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-3-enylamino)but-3-en-2-one is an organic compound with a unique structure that includes both an enamine and an enone functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-enylamino)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of but-3-en-2-one with but-3-enylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(But-3-enylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones.
Reduction: The compound can be reduced to form saturated amines and alcohols.
Substitution: The enamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Diketones
Reduction: Saturated amines and alcohols
Substitution: Substituted enamines
Aplicaciones Científicas De Investigación
4-(But-3-enylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(But-3-enylamino)but-3-en-2-one involves its interaction with molecular targets such as enzymes. The enamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The enone group can participate in Michael addition reactions, leading to the formation of adducts with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-3-buten-2-one
- 4-(4-Hydroxyphenyl)-but-3-en-2-one
- 4-(4-(1-Methyl-3-oxo-but-1-enylamino)-phenylamino)-pent-3-en-2-one
Uniqueness
4-(But-3-enylamino)but-3-en-2-one is unique due to its dual functional groups, which provide a wide range of reactivity and potential applications. Its structure allows it to participate in both enamine and enone chemistry, making it a versatile compound in synthetic and industrial chemistry.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
4-(but-3-enylamino)but-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-4-6-9-7-5-8(2)10/h3,5,7,9H,1,4,6H2,2H3 |
Clave InChI |
ZAFNPPWJNJIAQP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CNCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


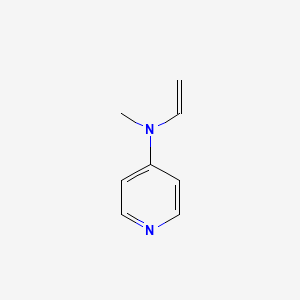



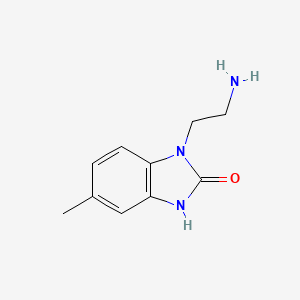
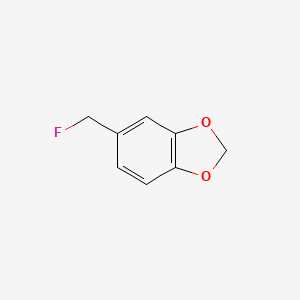



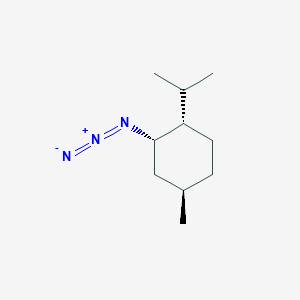
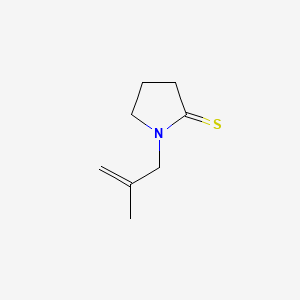


![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
